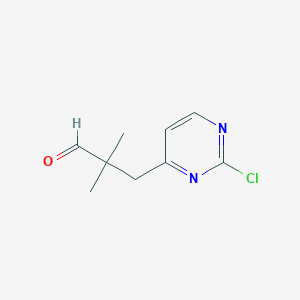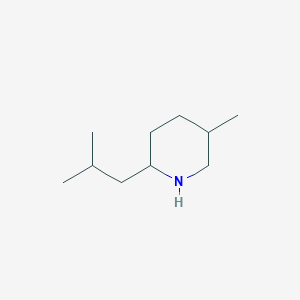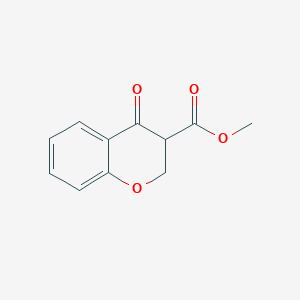![molecular formula C10H15NS2 B13308711 4-[2-(Methylsulfanyl)ethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308711.png)
4-[2-(Methylsulfanyl)ethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Methylsulfanyl)ethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methylsulfanyl)ethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thieno[3,2-c]pyridine derivatives, which are reacted with methylsulfanyl ethyl groups under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Methylsulfanyl)ethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the sulfur-containing group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the thieno[3,2-c]pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,2-c]pyridine ring .
Aplicaciones Científicas De Investigación
4-[2-(Methylsulfanyl)ethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability
Mecanismo De Acción
The mechanism of action of 4-[2-(Methylsulfanyl)ethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with molecular targets within biological systems. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a therapeutic agent or a chemical probe .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-[2-(Methylsulfanyl)ethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine include other thieno[3,2-c]pyridine derivatives and heterocyclic compounds containing sulfur and nitrogen atoms .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylsulfanyl ethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H15NS2 |
|---|---|
Peso molecular |
213.4 g/mol |
Nombre IUPAC |
4-(2-methylsulfanylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C10H15NS2/c1-12-6-4-9-8-3-7-13-10(8)2-5-11-9/h3,7,9,11H,2,4-6H2,1H3 |
Clave InChI |
BKLHFGOMRMVHBY-UHFFFAOYSA-N |
SMILES canónico |
CSCCC1C2=C(CCN1)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13308655.png)
![2-[5-Amino-3-(1,1-difluoroethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13308656.png)



![7-Oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13308685.png)
![3-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13308688.png)
![4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308689.png)
![Butyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13308692.png)
![4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13308693.png)


